molecular formula C7H4BrNS B2770151 7-Bromo-1,2-benzothiazole CAS No. 139036-97-8

7-Bromo-1,2-benzothiazole

Cat. No.: B2770151
CAS No.: 139036-97-8
M. Wt: 214.08
InChI Key: LARBSDOBTWXILM-UHFFFAOYSA-N
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Description

7-Bromo-1,2-benzothiazole is a high-value brominated heterocyclic compound that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a benzene ring fused with a 1,2-isomer of the thiazole ring, differentiated by the relative position of the sulfur and nitrogen atoms, and is substituted with a bromine atom at the 7-position. The bromine moiety makes it an excellent electrophile for metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, enabling the introduction of complex side chains critical for modulating biological activity and physicochemical properties . Benzothiazole derivatives, as a class, have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory effects . Specifically, 7-bromo-substituted benzothiazoles are pivotal building blocks in the exploration of novel retinoid X receptor α (RXRα) modulators . RXRα is a nuclear receptor that plays a vital role in cell proliferation, differentiation, and apoptosis, making it a promising target for anti-tumor drug design . Researchers utilize this brominated precursor to construct molecular hybrids and derivatives that can bind to the RXRα ligand-binding domain, inhibiting its transactivation and demonstrating anti-proliferative effects against various cancer cell lines, such as MDA-MB-231 breast cancer cells . The mechanism of action for these advanced derivatives is often RXRα-dependent, leading to downstream events like G2/M cell cycle arrest and dose-dependent downregulation of Cyclin B1 and CDK1 protein expression . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions.

Properties

IUPAC Name

7-bromo-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARBSDOBTWXILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139036-97-8
Record name 7-bromo-1,2-benzothiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-benzothiazole can be achieved through various methods. One common approach involves the bromination of 1,2-benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. Another method includes the cyclization of 2-aminobenzenethiol with brominated precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, oxidized derivatives, and coupled products with extended conjugation or additional functional groups .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1,2-benzothiazole has shown potential as a pharmacological agent with various therapeutic properties:

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds derived from this structure have demonstrated IC50 values in the nanomolar range against these cell lines, indicating potent anticancer activity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Research has shown that it possesses significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Mechanistic Insights : The mechanism of action involves the inhibition of key enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition disrupts normal cell cycle progression, leading to cytotoxic effects on cancer cells .

Biological Applications

The biological activities of this compound extend beyond anticancer effects:

  • Antioxidant Activity : Some derivatives have been assessed for their antioxidant capabilities, demonstrating potent radical scavenging activities in assays such as ABTS and DPPH .
  • Anti-inflammatory Effects : The compound has also shown potential anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments .

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique structural features make it a valuable building block for synthesizing more complex heterocyclic compounds used in various industrial processes .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent against MCF-7 cells
Inhibition of CDK2
Antimicrobial ActivityEffective against Staphylococcus aureus
Effective against Candida albicans
Industrial ChemistryBuilding block for pharmaceutical synthesis

Case Study 1: Anticancer Activity

A study published in 2020 evaluated the anticancer properties of several benzothiazole derivatives, including this compound. The results indicated that compounds with similar scaffolds exhibited significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating high potency .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed strong activity against various bacterial strains. In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and exhibited antifungal properties against Candida albicans, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s structure allows it to fit into active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

This compound incorporates a benzo[1,2,3]thiadiazole core with bromine at the 7-position and a morpholine substituent at the 4-position. Unlike 7-bromo-1,2-benzothiazole, the presence of the electron-withdrawing thiadiazole ring and morpholine group alters its electronic profile, reducing electrophilic aromatic substitution reactivity. It is synthesized via nucleophilic substitution of 4,7-dibromobenzo[1,2,3]thiadiazole with morpholine, highlighting its utility in constructing functionalized heterocycles for optoelectronic materials .

Property This compound 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
Core Structure Benzothiazole Benzo[1,2,3]thiadiazole
Substituents Br at C7 Br at C7, morpholine at C4
Key Reactivity Cross-coupling, halogenation Nucleophilic substitution, Suzuki coupling
Applications Pharmaceuticals, agrochemicals Optoelectronics, ligand design

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

This fused heterocycle contains a thiadiazole ring annulated with an imidazole moiety. The bromine at C2 is highly reactive toward secondary amines, enabling facile functionalization. Compared to this compound, its extended π-system and electron-deficient imidazo-thiadiazole core result in distinct optical properties, such as redshifted absorption spectra. This makes it suitable for fluorescent probes and organic semiconductors .

Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) Bromo Derivatives

These compounds feature two fused thiadiazole rings, creating a planar, electron-deficient scaffold. Bromination at specific positions (e.g., 4-bromo derivatives) facilitates C-H oxidative coupling reactions to form arylated products. Unlike mono-thiazole systems like this compound, the bis-thiadiazole framework exhibits enhanced charge transport properties, making it ideal for organic field-effect transistors (OFETs) .

Property This compound 4-Bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole)
Electron Density Moderately electron-deficient Highly electron-deficient
Synthetic Flexibility Limited to single substitutions Supports multiple functionalizations via C-H coupling
Applications Intermediate synthesis OFETs, conductive polymers

7-Bromo-1,2-benzisoxazole

A structural isomer of this compound, this compound replaces the sulfur atom in the thiazole ring with an oxygen atom, forming an isoxazole. This substitution significantly impacts its chemical behavior: the isoxazole ring is less thermally stable and more prone to ring-opening reactions. While both compounds share bromine-mediated reactivity, 7-bromo-1,2-benzisoxazole is less commonly used in medicinal chemistry due to its lower metabolic stability .

Biological Activity

7-Bromo-1,2-benzothiazole is a derivative of benzothiazole, a bicyclic compound known for its diverse biological activities. The introduction of bromine at the 7-position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, and potential antitumor effects.

Chemical Structure and Properties

This compound can be represented as follows:

C7H4BrN1S\text{C}_7\text{H}_4\text{BrN}_1\text{S}

The presence of the bromine atom significantly influences its reactivity and biological interactions.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit substantial antibacterial properties. This compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of key enzymes such as dihydroorotase and DNA gyrase. These enzymes are crucial for bacterial DNA replication and synthesis .
  • Case Studies : In a comparative study, 7-bromo derivatives demonstrated zones of inhibition ranging from 19 mm to 28 mm against different strains, with significant efficacy noted against Klebsiella pneumoniae and Staphylococcus aureus .
CompoundZone of Inhibition (mm)Bacterial Strain
This compound25E. coli
This compound28S. aureus
Control (Streptomycin)31S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated through in vivo studies.

  • Experimental Design : In a carrageenan-induced paw edema model in rats, the compound was administered orally. The results indicated a significant reduction in inflammation compared to control groups .
  • Results : The compound exhibited an anti-inflammatory effect comparable to standard drugs, suggesting its potential for therapeutic use in inflammatory conditions.

Antitumor Activity

The antitumor activity of benzothiazole derivatives has garnered attention due to their ability to inhibit cancer cell proliferation.

  • Mechanism : The compounds interact with DNA and inhibit various cellular pathways involved in cancer progression. The presence of the bromine atom enhances lipophilicity and binding affinity to DNA .
  • Case Studies : In vitro studies have shown that derivatives with the 7-bromo substitution exhibit cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Notably, some derivatives demonstrated over 90% growth inhibition in leukemia cell lines .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their substituents. The following trends have been observed:

  • Bromine Substitution : The introduction of bromine at the 7-position enhances antibacterial and anticancer activity.
  • Hydrophobic Interactions : Increased hydrophobicity due to halogen substitutions improves binding affinity to target enzymes and receptors.
Substituent PositionActivity TypeObservations
5-positionAntibacterialEnhanced activity with methyl or chloro groups
7-positionAntitumorSignificant cytotoxic effects observed

Q & A

Q. What are the optimized synthetic routes for 7-Bromo-1,2-benzothiazole, and how can purity be ensured?

The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 5-(2-benzothiazole)-1,3-phenylenediamine can react with trimellitic anhydride in glacial acetic acid to form intermediates, which are then brominated . Purification often employs column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization from ethanol to achieve >95% purity . Monitoring via TLC (ethyl acetate:hexane, 2:8 v/v) ensures reaction completion .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy for confirming bromine substitution and aromatic proton environments.
  • X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., 64.11° between benzene rings in benzothiazole derivatives) and intermolecular interactions like π-π stacking (3.56–3.75 Å distances) .
  • Mass spectrometry for molecular weight validation (e.g., 215.07 g/mol for C₆H₃BrN₂S) .

Q. What safety protocols are essential when handling this compound?

Follow SDS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical help .
  • Avoid inhalation; work in fume hoods.
  • For spills, collect material using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. To address this:

  • Systematically compare derivatives (e.g., 6-bromo vs. 7-bromo substitutions) using standardized assays (e.g., MTT for cytotoxicity) .
  • Validate findings via in silico docking studies (e.g., targeting HIV-1 protease or estrogen receptors) to correlate activity with molecular interactions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound analogs?

  • Stepwise functionalization : Introduce substituents (e.g., -F, -CH₃) at positions 5 or 6 to assess electronic effects on reactivity .
  • Crystallographic analysis : Resolve intermolecular forces (e.g., C–H···π interactions, 3.59 Å) to explain solubility or aggregation behavior .
  • Computational modeling : Use DFT to calculate charge distribution or molecular docking to predict binding affinities .

Q. How can environmental persistence of this compound be evaluated?

  • Wastewater analysis : Employ LC-MS/MS to detect trace levels (e.g., median 2.5 µg/L in sludge) and assess biodegradation pathways .
  • Ecotoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) under OECD guidelines.

Q. What methodologies are suitable for investigating the photophysical properties of this compound?

  • UV-Vis spectroscopy : Measure absorption/emission spectra in solvents of varying polarity to study solvatochromism.
  • Time-resolved fluorescence : Determine excited-state lifetimes for applications in organic electronics .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this compound?

  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) .
  • Use microwave-assisted synthesis to enhance reaction efficiency.

Q. What strategies improve the stability of this compound in long-term storage?

  • Store under inert gas (N₂/Ar) at –20°C to prevent decomposition.
  • Conduct periodic HPLC analysis to monitor degradation (e.g., hydrolysis of bromine substituents) .

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